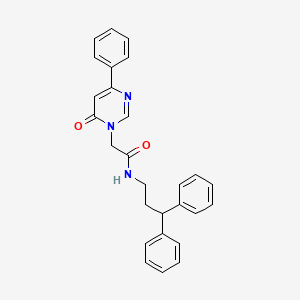
2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(4-phenoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(4-phenoxyphenyl)acetamide, also known as 6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(4-phenoxyphenyl)acetamide, is a novel small molecule inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). This molecule has been studied for its potential therapeutic applications in a variety of diseases, including cancer, metabolic disorders, and inflammatory diseases. Furthermore, this molecule has been studied for its potential to inhibit the growth of certain bacteria and fungi.
科学研究应用
2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(4-phenoxyphenyl)acetamideyl-1,6-dihydropyrimidin-1-yl)-N-(4-phenoxyphenyl)acetamide has been studied for its potential therapeutic applications in a variety of diseases. It has been studied for its potential to inhibit the growth of certain bacteria and fungi, and has been found to be effective against a range of Gram-positive and Gram-negative bacteria, as well as some fungi. Furthermore, it has been studied for its potential to inhibit the growth of certain cancer cells, and has been found to inhibit the growth of a variety of cancer cell lines, including human breast cancer cells and human colon cancer cells. Additionally, it has been studied for its potential to inhibit the growth of certain metabolic disorders, and has been found to be effective against a range of metabolic disorders, including type 2 diabetes and nonalcoholic fatty liver disease.
作用机制
2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(4-phenoxyphenyl)acetamideyl-1,6-dihydropyrimidin-1-yl)-N-(4-phenoxyphenyl)acetamide works by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is an enzyme involved in the synthesis of pyrimidines, which are important building blocks for DNA and RNA. By inhibiting DHODH, 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(4-phenoxyphenyl)acetamideyl-1,6-dihydropyrimidin-1-yl)-N-(4-phenoxyphenyl)acetamide prevents the synthesis of pyrimidines, which in turn inhibits the growth of cells.
Biochemical and Physiological Effects
2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(4-phenoxyphenyl)acetamideyl-1,6-dihydropyrimidin-1-yl)-N-(4-phenoxyphenyl)acetamide has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria and fungi, and has been found to be effective against a range of Gram-positive and Gram-negative bacteria, as well as some fungi. Additionally, it has been found to inhibit the growth of certain cancer cells, and has been found to inhibit the growth of a variety of cancer cell lines, including human breast cancer cells and human colon cancer cells. Furthermore, it has been found to inhibit the growth of certain metabolic disorders, and has been found to be effective against a range of metabolic disorders, including type 2 diabetes and nonalcoholic fatty liver disease.
实验室实验的优点和局限性
The use of 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(4-phenoxyphenyl)acetamideyl-1,6-dihydropyrimidin-1-yl)-N-(4-phenoxyphenyl)acetamide in laboratory experiments has several advantages and limitations. One advantage is that it is a highly potent inhibitor of DHODH, which makes it a useful tool for studying the enzyme and its role in various diseases. Additionally, it is a relatively small molecule, which makes it easy to synthesize and handle in the laboratory. However, one limitation is that it is not very soluble in water, which can make it difficult to use in certain experiments.
未来方向
There are a variety of potential future directions for the use of 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(4-phenoxyphenyl)acetamideyl-1,6-dihydropyrimidin-1-yl)-N-(4-phenoxyphenyl)acetamide. One potential direction is the development of new formulations of the molecule that are more water-soluble, which would make it easier to use in laboratory experiments. Additionally, further research could be done to explore the potential of the molecule to inhibit the growth of other bacteria and fungi, as well as other cancer cell lines. Furthermore, further research could be done to explore the potential of the molecule to inhibit the growth of other metabolic disorders. Finally, further research could be done to explore the potential of the molecule to be used as a therapeutic agent in the treatment of various diseases.
合成方法
The synthesis of 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(4-phenoxyphenyl)acetamideyl-1,6-dihydropyrimidin-1-yl)-N-(4-phenoxyphenyl)acetamide can be achieved through a three-step synthesis process. The first step involves the reaction of 4-phenoxybenzaldehyde with anhydrous ammonia to produce 4-phenoxybenzylamine. The second step involves the reaction of 4-phenoxybenzylamine with ethyl acetoacetate to produce 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(4-phenoxyphenyl)acetamideyl-1,6-dihydropyrimidin-1-yl)-N-(4-phenoxyphenyl)acetamide. The third step involves the reaction of 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(4-phenoxyphenyl)acetamideyl-1,6-dihydropyrimidin-1-yl)-N-(4-phenoxyphenyl)acetamide with p-toluenesulfonic acid to produce the final product.
属性
IUPAC Name |
2-(6-oxo-4-phenylpyrimidin-1-yl)-N-(4-phenoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O3/c28-23(16-27-17-25-22(15-24(27)29)18-7-3-1-4-8-18)26-19-11-13-21(14-12-19)30-20-9-5-2-6-10-20/h1-15,17H,16H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGWAPNRRCZTAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

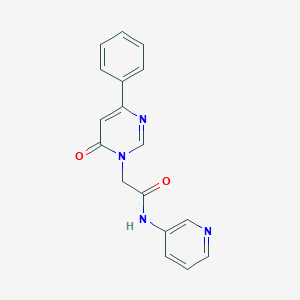
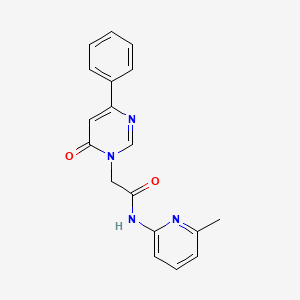
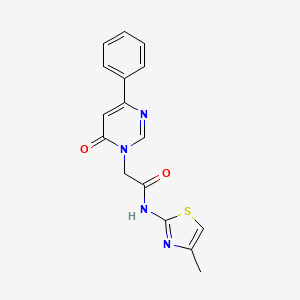
![ethyl 2-{2-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamido]-1,3-thiazol-4-yl}acetate](/img/structure/B6541425.png)
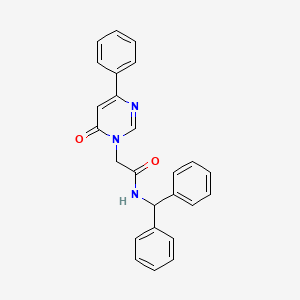
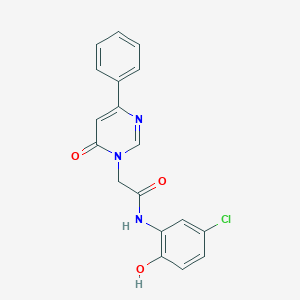
![2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6541440.png)
![2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B6541445.png)


![N-[2-(2-methoxyphenyl)ethyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B6541469.png)
![N-[(3-methoxyphenyl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B6541471.png)
![3-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6541477.png)
